molecular formula C17H23Cl2NO4S B2588846 2-(2,4-Dichlorophenoxy)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one CAS No. 2097894-08-9

2-(2,4-Dichlorophenoxy)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one

Cat. No.: B2588846
CAS No.: 2097894-08-9
M. Wt: 408.33
InChI Key: OCSXJFHSCMUQJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dichlorophenoxy)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one is a synthetic chemical compound of significant interest in advanced agricultural and biological research. The compound's structure features a 2,4-dichlorophenoxy moiety, which is associated with auxin-like plant growth regulation and herbicidal activity in well-known compounds such as 2,4-D . This suggests potential application in studies focused on novel weed control systems or plant physiology. The molecule is also integrated with a piperidine ring bearing a 2-methylpropanesulfonyl group, a structural feature often explored in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Researchers are investigating this hybrid structure to develop new chemical tools for probing biological pathways and enzyme functions. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Investigators should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-1-[3-(2-methylpropylsulfonyl)piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23Cl2NO4S/c1-12(2)11-25(22,23)14-4-3-7-20(9-14)17(21)10-24-16-6-5-13(18)8-15(16)19/h5-6,8,12,14H,3-4,7,9-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCSXJFHSCMUQJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CCCN(C1)C(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenoxy)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one typically involves multiple steps:

    Formation of the Dichlorophenoxy Intermediate: The starting material, 2,4-dichlorophenol, undergoes a reaction with an appropriate alkylating agent to form the dichlorophenoxy intermediate.

    Piperidine Ring Introduction: The intermediate is then reacted with a piperidine derivative, such as 3-(2-methylpropanesulfonyl)piperidine, under suitable conditions to introduce the piperidine ring.

    Final Coupling Reaction: The final step involves coupling the dichlorophenoxy intermediate with the piperidine derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenoxy)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic or electrophilic reagents, depending on the desired substitution, can be employed under appropriate conditions.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways and interactions due to its unique structure.

    Medicine: Investigation of its pharmacological properties and potential therapeutic applications.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenoxy)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one would involve its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the compound’s structure and the context of its use.

Comparison with Similar Compounds

Structural Analogs and Pharmacological Activity

Table 1: Key Structural Analogs and Activity
Compound Name Core Structure Key Substituents Pharmacological Relevance Evidence
Target Compound Ethanone 2,4-Dichlorophenoxy; 3-(2-methylpropanesulfonyl)piperidine Potential antifungal (inferred from CYP51-binding analogs) N/A
2-(2,4-Dichlorophenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride Ethanone Piperazine Pharmaceutical intermediate (e.g., cannabinoid receptor ligands)
1-(2,4-Dichlorophenyl)-2-(1H-1,2,3-triazol-1-yl)ethanone (9g) Ethanone Triazole Antifungal activity via CYP51 inhibition
2-(4-Bromophenyl)-1-(piperidin-1-yl)ethan-1-one (5) Ethanone Piperidine; bromophenyl Synthetic intermediate for rhodium-catalyzed coupling
2-(2,4-Dichlorophenoxy)-1-(2,4-dihydroxyphenyl)ethanone Ethanone Dihydroxyphenyl Hoesch reaction product; structural diversity study
  • Antifungal Activity : Triazole derivatives (e.g., 9g) exhibit CYP51 binding, a key target in antifungal therapy. The target compound’s sulfonyl group may enhance binding affinity compared to triazoles or imidazoles due to stronger electron-withdrawing effects .

Physicochemical Properties

Table 2: Physical and Chemical Properties
Compound Molecular Formula Molecular Weight Melting Point (°C) Solubility
Target Compound C₁₇H₂₀Cl₂NO₄S 417.31 (calc.) Not reported Likely low (sulfonyl group)
2-(2,4-Dichlorophenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride C₁₂H₁₅Cl₃N₂O₂ 325.6 Not reported Improved (hydrochloride salt)
2-(2,4-Dichlorophenoxy)-1-(2,4-dihydroxyphenyl)ethanone C₁₄H₁₀Cl₂O₄ 313.14 192 Moderate (polar dihydroxyphenyl)
  • Solubility : The target compound’s sulfonyl group may reduce water solubility compared to hydrochloride salts (e.g., QD-4797) but improve lipid membrane penetration .
  • Stability : Sulfonylated piperidines are typically more stable under acidic conditions than imidazole or triazole derivatives, which may degrade via ring-opening .

Biological Activity

The compound 2-(2,4-Dichlorophenoxy)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one , often referred to in research as a derivative of 2,4-Dichlorophenoxyacetic acid (2,4-D), is a synthetic organic compound with potential biological activity. This article explores its biological effects, mechanisms of action, and relevant case studies that highlight its significance in various biological systems.

Chemical Structure and Properties

The molecular structure of the compound can be broken down as follows:

  • Core Structure : The compound features a dichlorophenoxy group, which is characteristic of many herbicides.
  • Functional Groups : It contains a piperidine ring and a sulfonyl group, which may influence its biological interactions.

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

  • Herbicidal Activity : Like 2,4-D, this compound could interfere with plant growth by mimicking natural plant hormones (auxins), leading to uncontrolled growth and eventual plant death.
  • Impact on Non-target Organisms : Studies show that exposure to related compounds can disrupt mitochondrial function and oxidative metabolism in non-target species such as zebrafish, indicating potential ecological risks .

Biological Effects

The following table summarizes the key biological activities associated with the compound:

Activity Description Reference
Herbicidal EffectsMimics auxin activity leading to abnormal plant growth.
Mitochondrial DysfunctionAlters mitochondrial energy metabolism in aquatic organisms, affecting behavior and physiology.
Oxidative StressIncreases oxidative stress markers in exposed organisms, impacting cellular health.

Case Study 1: Zebrafish Model

A study conducted on adult zebrafish demonstrated that exposure to 2,4-D impaired mitochondrial function and altered behavior. The fish exhibited increased activity levels and spent more time in the upper zones of their tanks, indicating stress responses . These findings suggest that the compound not only affects plants but also poses risks to aquatic life.

Case Study 2: Ecotoxicology Assessments

Ecotoxicological assessments have highlighted the potential for this compound to affect non-target organisms significantly. Research indicates that even at low concentrations, the compound can disrupt physiological processes in various aquatic species .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.